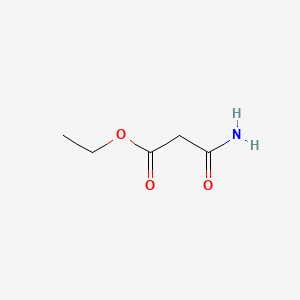

Ethyl 3-amino-3-oxopropanoate

CAS No.: 7597-56-0

Cat. No.: VC1971760

Molecular Formula: C5H9NO3

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7597-56-0 |

|---|---|

| Molecular Formula | C5H9NO3 |

| Molecular Weight | 131.13 g/mol |

| IUPAC Name | ethyl 3-amino-3-oxopropanoate |

| Standard InChI | InChI=1S/C5H9NO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H2,6,7) |

| Standard InChI Key | UVSPVEYCSVXYBB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(=O)N |

| Canonical SMILES | CCOC(=O)CC(=O)N |

Introduction

Physical Properties

Ethyl 3-amino-3-oxopropanoate presents as a white to off-white solid with distinctive physical characteristics that influence its handling and applications. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of Ethyl 3-amino-3-oxopropanoate

The compound's relatively high melting and boiling points reflect strong intermolecular forces typical of compounds containing amide groups, which form hydrogen bonds. Its limited solubility in common organic solvents influences purification strategies and reaction conditions when this compound is employed in synthesis .

Chemical Structure and Identification

Ethyl 3-amino-3-oxopropanoate features a linear carbon backbone with both amide and ester functionalities, creating a compound with multiple reactive sites. The structural characteristics and identification parameters are essential for analytical verification and quality control.

Table 2: Chemical Structure and Identification Parameters

The structure contains an ethoxy group attached to a carbonyl carbon, followed by a methylene group and another carbonyl bearing an amino group. This arrangement creates distinct reactivity patterns that are exploited in various synthetic applications .

Synthesis Methods

Several methodologies have been established for the synthesis of ethyl 3-amino-3-oxopropanoate, with the selection of a particular approach typically depending on available starting materials, scale requirements, and specific application constraints.

Condensation Reaction Pathway

One of the most common synthesis routes involves the condensation reaction of ethyl acetate with methyl acrylate in the presence of a base, followed by decarboxylation and amination steps:

-

Ethyl acetate reacts with methyl acrylate in the presence of a base to form an intermediate ethyl 3-oxopropanoate.

-

The intermediate undergoes decarboxylation to yield ethyl 3-oxopropanoate.

-

Amination of this product using an appropriate aminating agent produces ethyl 3-amino-3-oxopropanoate.

Amide Coupling Method

An alternative synthesis approach involves the amide coupling of ethyl malonate derivatives:

-

Reaction of ethyl 3-oxopropanoate with ammonium acetate under acidic conditions to introduce the amino group.

-

Purification via recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

For large-scale industrial production, similar synthetic routes are employed but with optimized reaction conditions to ensure high yield and purity:

-

Continuous flow reactors are often utilized to improve efficiency and consistency.

-

Advanced purification techniques are implemented to achieve the desired product quality.

Table 3: Synthesis Methods Comparison

Chemical Reactions

Ethyl 3-amino-3-oxopropanoate exhibits rich chemistry due to its bifunctional nature, participating in various transformations that make it valuable in synthetic organic chemistry.

Oxidation Reactions

The compound can undergo oxidation to form corresponding oxo derivatives, using oxidizing agents such as potassium permanganate and chromium trioxide.

Reduction Reactions

Reduction of ethyl 3-amino-3-oxopropanoate, typically using agents like lithium aluminum hydride or sodium borohydride, leads to the formation of amino alcohols.

Substitution Reactions

The amino group can participate in substitution reactions with various reagents:

-

Alkyl halides for N-alkylation

-

Acyl chlorides for N-acylation

These reactions expand the compound's utility in creating more complex structures.

Heterocyclic Formation

When reacted with β-ketoesters, ethyl 3-amino-3-oxopropanoate can act as a bifunctional reagent:

-

The amide group attacks the electrophilic carbonyl of β-ketoesters

-

The ester moiety participates in cyclization to form six-membered lactams or fused heterocycles

Reaction with Aromatic Amines

In the reaction with aromatic amines like 9-alkyl-3-aminocarbazoles and ethyl-3-oxobutanoate, two types of products can form:

The reaction pathway can be controlled by reaction conditions. For example:

-

In refluxing toluene without catalyst, only acylation products form

-

Adding catalytic amounts of hydrochloric acid leads to a mixture of amide and condensation products

-

Using benzene as solvent with catalytic HCl and azeotropic water removal favors condensation products

Applications

Applications in Chemistry

In organic synthesis, ethyl 3-amino-3-oxopropanoate serves as an important intermediate due to its reactivity profile. It is particularly useful in:

-

Synthesis of heterocyclic compounds, especially those containing nitrogen

-

Formation of complex organic structures through its participation in oxidation, reduction, and substitution reactions

-

Development of novel synthetic methodologies that exploit its bifunctional nature

Applications in Biological Research

In biological research, ethyl 3-amino-3-oxopropanoate contributes to:

-

Studies investigating enzyme kinetics and mechanisms, particularly in metabolic pathways involving amino acids

-

Serving as a substrate for enzymes involved in metabolic processes

-

Examining the biological activity of its derivatives in various biological systems

Applications in Medicinal Chemistry

The compound has significant value in medicinal chemistry:

-

Acts as a precursor for developing pharmaceutical agents

-

Some derivatives show potential antimicrobial properties against various pathogens, particularly Gram-positive bacteria

-

Used in the development of anti-inflammatory and analgesic drugs

-

Derivatives have been investigated for potential therapeutic effects, including antimicrobial and anticancer activities

Research has indicated that derivatives of this compound can exhibit enzyme inhibition, with some showing strong inhibitory effects on acetylcholinesterase, which is crucial for neurodegenerative disease therapies.

Industrial Applications

In industrial settings, ethyl 3-amino-3-oxopropanoate finds use in:

-

Production of fine chemicals and specialty materials

-

Development of agrochemicals and dyes

-

Component in coumarin derivatives used in the treatment of autoimmune and inflammatory diseases

Research Findings and Case Studies

Enzyme Inhibition Studies

A significant study investigated the inhibitory effects of ethyl 3-amino-3-oxopropanoate on specific metabolic enzymes. The results indicated that the compound could effectively inhibit enzymes involved in the biosynthesis of certain amino acids, suggesting potential applications in regulating metabolic disorders.

Antimicrobial Properties

Research conducted on derivatives of ethyl 3-amino-3-oxopropanoate has demonstrated significant antibacterial activity against Gram-positive bacteria. These findings highlight the compound's potential application as an antibiotic agent or as part of combination therapies to enhance efficacy against resistant strains.

Synthesis and Evaluation of Derivatives

Comparative studies have shown that structural modifications of ethyl 3-amino-3-oxopropanoate significantly impact its bioactivity. Compounds with similar functional groups were evaluated for their inhibitory effects on specific enzymes, underscoring the importance of chemical structure in drug design.

Application in Heterocyclic Synthesis

In a study documented in the journal Molecules, researchers found that the reaction of 9-alkyl-3-aminocarbazoles with ethyl-3-oxobutanoate could be controlled by reaction conditions to yield either amides or condensation products. This research demonstrated the versatility of ethyl 3-amino-3-oxopropanoate derivatives in heterocyclic synthesis .

Research on Anticonvulsant Activities

A study published in Tandfonline described the synthesis of novel (5-amino-3-substituted-1,2,4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl) methanone derivatives, which were evaluated for anticonvulsant activities by the maximal electroshock test. The research utilized related compounds in the synthetic pathway, illustrating the importance of ethyl 3-amino-3-oxopropanoate-like structures in medicinal chemistry research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume